尼古丁N-氧化物

描述

Synthesis Analysis

The synthesis of nicotine N-oxide involves the oxidation of nicotine. Studies have detailed the extraction of nicotine N-oxide from biological matrices, such as urine, and its conversion to analytically useful derivatives. For example, nicotine N-oxide is extracted using silica gel columns and then converted to 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine upon heating in anisole, facilitating its determination by gas chromatography (Jacob et al., 1986).

Molecular Structure Analysis

Nicotine N-oxide and its derivatives, including trans and cis isomers, have been characterized through NMR, MS, and reduction to nicotine. The existence of these isomers in various parts of the tobacco plant highlights the compound's structural complexity and the importance of stereochemistry in its biological interactions (Phillipson & Handa, 1975).

Chemical Reactions and Properties

Nicotine N-oxide participates in several chemical reactions, indicating its reactive nature and potential to form diverse metabolites. Studies on its metabolism have shown the formation of optically active stereoisomers, revealing the stereoselective nature of its enzymatic oxidation processes. For instance, the enzymatic oxidation of (−)-nicotine produces both isomers of nicotine-1′-oxide in vitro, with specific enzyme systems demonstrating stereospecificity (Booth & Boyland, 1970).

Physical Properties Analysis

The physical properties of nicotine N-oxide, such as solubility, melting point, and chromatographic behavior, have been studied to facilitate its isolation and quantification. Techniques have been developed to isolate nicotine N-oxide from biological samples and to quantitatively analyze it in the presence of nicotine and cotinine, providing insights into its pharmacokinetics and metabolic fate in organisms (Beckett, Jenner, & Gorrod, 1971).

Chemical Properties Analysis

The chemical properties of nicotine N-oxide, including its reactivity, stability, and interactions with various biochemical molecules, have been extensively investigated. Its role in the metabolism of nicotine and the formation of other metabolites is crucial for understanding nicotine's pharmacological and toxicological effects. The metabolism involves various pathways, including the formation of cotinine and other oxidation products, demonstrating the compound's chemical versatility and its impact on nicotine's biological effects (Yildiz, 2004).

科学研究应用

Summary of Application

Nicotine N-oxide, along with β-nicotyrine and cotinine, are oxidation products of nicotine. Their presence is used in the analysis and differentiation of tobacco-derived and synthetic nicotine products . This is crucial for regulatory purposes, as it helps distinguish between products that fall under the jurisdiction of different regulatory authorities .

Methods of Application

The sourced nicotine samples are analyzed for these nicotine degradants using a validated LC-MS/MS method .

Metabolism of Nicotine

Summary of Application

Nicotine N-oxide is involved in the metabolism of nicotine. It is produced by the action of flavin monooxygenase (FMO) enzymes on nicotine .

Methods of Application

Urine samples from smokers are analyzed for nicotine metabolites by mass spectrometry. The FMO enzymes and their most prevalent nonsynonymous variants are cloned and overexpressed in HEK293 cells, and are tested in oxidation reactions against nicotine .

Results or Outcomes

A strong inverse correlation was observed between the ratio of urinary 3′-hydroxycotinine/cotinine, a measure of CYP2A6 activity, and the urinary levels of Nicotine N-oxide . This indicates that increases in nicotine-N′-oxidation occur in subjects with deficient CYP2A6 activity .

Neuropharmacological Effects

Summary of Application

Nicotine N-oxide is involved in the neuropharmacological effects of nicotine. The body’s ability to metabolize nicotine and the disposition of nicotine in the brain are important determinants of its exposure .

Methods of Application

An online microdialysis coupled with UHPLC-HRMS/MS method for the in vivo multi-analysis of nicotine metabolites and several neurotransmitters in rat brain was developed .

Results or Outcomes

The dynamic profiles of over 10 nicotine metabolites and neurotransmitters were simultaneously obtained after a single injection of nicotine (2 mg·kg −1, i.p.) using the new method . The higher level of brain nicotine induced a greater release of dopamine, serotonin, glutamate, and γ-amino-butyric acid in the nucleus accumbens .

Reduced-Risk Products

Summary of Application

Nicotine N-oxide, along with other nicotine-related compounds, is detected in the aerosol generated by evaluated Electronic Vapor Products (EVPs) .

Methods of Application

The aerosol generated by the evaluated EVPs is analyzed for nicotine-related compounds .

Results or Outcomes

Detectable levels of ten targeted analytes including known degradants of propylene glycol and glycerin (e.g., acetaldehyde and formaldehyde) and nicotine-related compounds were found in the aerosol generated by the evaluated EVPs .

Tobacco Fertilizer and Microbial Fertilizer

Summary of Application

While specific details about the use of Nicotine N-oxide in this field are not readily available, nicotine and its derivatives have been studied for their potential use in fertilizers .

Biodegradation and Metabolic Process of Nicotine

Summary of Application

Nicotine N-oxide is involved in the biodegradation and metabolic process of nicotine. It is an important determinant of nicotine exposure in the brain .

Methods of Application

An online microdialysis coupled with UHPLC-HRMS/MS method for the in vivo multi-analysis of nicotine metabolites and several neurotransmitters in rat brain was developed .

Results or Outcomes

When exposed to nicotine, the brain Cmax of nicotine was 1.26 times higher and the levels of nicotine metabolites, nornicotine, and nicotine-N-oxide, were decreased by 85.3% and 34.4% in proadifen-pretreated rats . The higher level of brain nicotine induced a greater release of dopamine, serotonin, glutamate, and γ-amino-butyric acid in the nucleus accumbens .

安全和危害

未来方向

There is significant regulatory and economic need to distinguish analytically between tobacco-derived nicotine (TDN) and synthetic nicotine (SyN) in commercial products6. This regulatory difference provides an economic incentive to use or claim the use of SyN to remain on the market without submitting a Premarket Tobacco Product Application6. Only 14C analysis accurately and precisely differentiated TDN (100% 14C) from SyN (35–38% 14C) in all samples tested6. 14C quantitation of nicotine samples by accelerator mass spectrometry is a reliable determinate of nicotine source and can be used to identify misbranded product labelled as containing SyN6.

属性

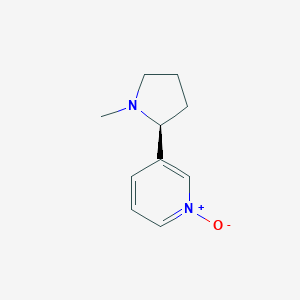

IUPAC Name |

3-[(2S)-1-methylpyrrolidin-2-yl]-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-11-6-3-5-10(11)9-4-2-7-12(13)8-9/h2,4,7-8,10H,3,5-6H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXKVHQFWVYXIC-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=C[N+](=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1C2=C[N+](=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nicotine N-oxide | |

CAS RN |

2820-55-5 | |

| Record name | Nicotine N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2820-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002820555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NICOTINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WQ7L5T6TJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

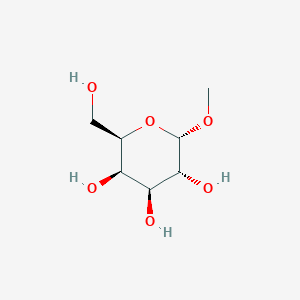

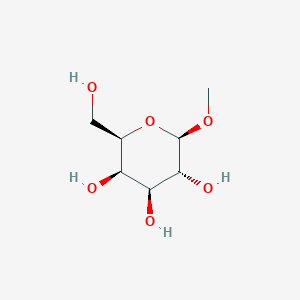

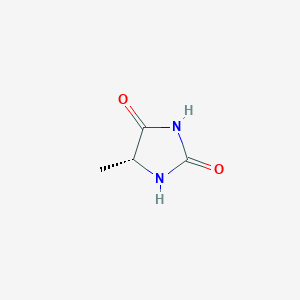

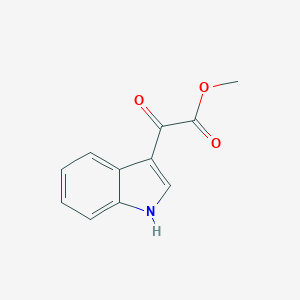

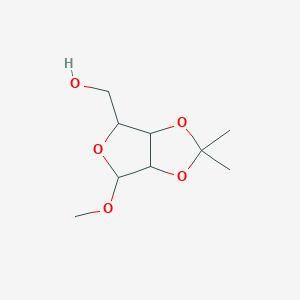

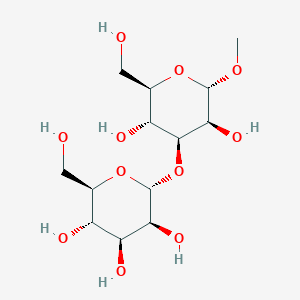

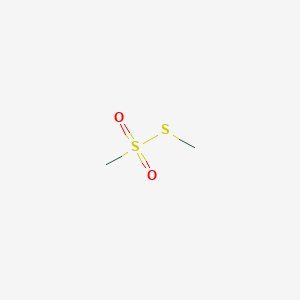

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[3,5-Dihydroxy-6-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13694.png)

![((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B13709.png)

![3-Methyl-2-methylaminoimidazo[4,5-F]quinoline](/img/structure/B13716.png)

![3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline](/img/structure/B13717.png)